Trimorpholinophosphine oxide
Overview
Description
Trimorpholinophosphine oxide (MORPO) is a ligand that has been studied for its coordination chemistry with various metal ions. The compounds formed with MORPO have the general formula M(MORPO)n(anion)2, where M represents metal ions such as Mg, Ca, Mn, Fe, Co, Ni, Cu, Zn, and Cd. The number of ligands per metal ion (n) can vary, and the anions involved include BF4^-, NO3^-, NCS^-, Cl^-, Br^-, and I^-. The ligand coordinates through the phosphoryl oxygen atom, leading to metal ions being surrounded tetrahedrally or octahedrally. The properties of MORPO as a ligand have been compared with other phosphoryl ligands, and it has been found that the steric properties of the ligands and the type of anion influence the number of ligands per metal ion and the type of coordination .
Synthesis Analysis
The synthesis of MORPO-related compounds has not been directly described in the provided papers. However, related phosphine oxides have been synthesized through various methods. For instance, a trisphosphine ligand with a triazine core was synthesized by reacting a triazine derivative with diphenylphosphine in the presence of potassium. This ligand was then used to form various transition metal complexes through reactions with metal salts . Another approach involved the synthesis of phosphorylated isoindoline fused with triazoles using a Zn-catalyzed cascade cyclization of ortho-propynol benzyl azides and diarylphosphine oxides . These methods provide insight into the potential synthetic routes that could be applied to MORPO and its derivatives.
Molecular Structure Analysis
The molecular structure of MORPO complexes is characterized by the coordination of the ligand through the phosphoryl oxygen atom. This coordination leads to different geometries around the metal ions, which can be either tetrahedral or octahedral. The steric and electronic properties of MORPO influence the coordination number and geometry. The structure of MORPO allows for versatile coordination modes, which is evident from the variety of metal ions it can complex with and the different anions that can be accommodated in the resulting compounds .
Chemical Reactions Analysis
The chemical reactivity of MORPO in forming complexes is highlighted by its ability to coordinate with a wide range of metal ions. The type of anion present in the reaction mixture also plays a significant role in determining the structure of the final complex. The coordination chemistry of MORPO is comparable to other phosphoryl ligands, suggesting that it can undergo similar reactions to form solvates and adducts with metal ions. The electronic configuration of the metal ions and the type of anion influence the actual type of coordination in the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of MORPO complexes have been characterized through chemical analyses and physical measurements. The coordination of MORPO to metal ions through the phosphoryl oxygen atom is a key factor in determining the properties of these complexes. The ligand's ability to form stable complexes with different metal ions and anions suggests that it has significant potential for applications in coordination chemistry. The comparison of MORPO's ligand properties with other phosphoryl ligands provides a basis for understanding its behavior in various chemical environments .
Scientific Research Applications
Coordination Chemistry
Trimorpholinophosphine oxide (TMPO) exhibits significant properties in the realm of coordination chemistry. It forms complexes with various metals, including Mg, Ca, Mn, Fe, Co, Ni, Cu, Zn, and Cd. The coordination is primarily through the phosphoryl oxygen atom, leading to tetrahedral and octahedral metal ion environments. This coordination behavior of TMPO is influenced by the steric properties of ligands and the type of anions present (De Bolster, Kortram & Groeneveld, 1973).
Cytotoxicity and Cytocompatibility in Biomedical Applications
TMPO is relevant in the biomedical field, particularly concerning photoinitiators (PIs) used for photopolymerization. A study exploring the cytotoxicity and cytocompatibility of various PIs, including TMPO derivatives, found that different PIs exhibit varied levels of cellular toxicity. This information is critical for developing PIs with potential clinical applications, considering their toxicity profiles and cytocompatibility (Zeng et al., 2021).
Environmental and Ecotoxicological Studies
The environmental impact and ecotoxicological profile of organophosphorus compounds, including TMPO derivatives, have been a subject of research. Studies have evaluated the toxic effects of these compounds in aquatic ecosystems, particularly focusing on marine organisms. Such research is crucial in understanding the bioconcentration and the potential risks these compounds pose to non-target organisms in marine environments (Saidani et al., 2021).
NMR Studies and Catalyst Characterization
TMPO has been studied using nuclear magnetic resonance (NMR), particularly for understanding its interaction with solid acid catalysts. The 31P NMR chemical shifts of TMPO adsorbed on various catalysts have been used to characterize and quantify the acidity of these catalysts, providing insights into the nature of these materials at the molecular level (Zheng et al., 2008).
Solid-state NMR and Carbon Nanotube Studies
The mobility of TMPO in carbon nanotubes has been investigated using solid-state NMR techniques. These studies provide valuable information on the dynamics and interactions of TMPO within these novel materials, which has implications in material science and nanotechnology (Shen & Li, 2017).
Safety And Hazards
TMPO may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Future Directions
TMPO has been used in the field of perovskite light-emitting diodes (PeLEDs). It has been employed for passivating the uncoordinated Pb2+ cations, while an antisolvent treatment using chlorobenzene was implemented to further optimize the phase distribution based on the PPA2FAn–1PbnBr3n+1 perovskite film . This synergetic strategy effectively reduced the defect density and enhanced the energy transfer efficiency .
Relevant Papers
properties
IUPAC Name |
4-dimorpholin-4-ylphosphorylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3O4P/c16-20(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMQHPKQCPCDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196159 | |
Record name | Trimorpholinophosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimorpholinophosphine oxide | |
CAS RN |
4441-12-7 | |
Record name | Morpholine, 4,4′,4′′-phosphinylidynetris- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimorpholinophosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4441-12-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimorpholinophosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimorpholinophosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMORPHOLINOPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6FWD4S4ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.